molecular formula C9H9FO4 B1268436 6-Fluoro-2,3-dimethoxybenzoic acid CAS No. 265670-72-2

6-Fluoro-2,3-dimethoxybenzoic acid

Cat. No. B1268436
M. Wt: 200.16 g/mol
InChI Key: OXYSHPNWRGUQPS-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethoxybenzoic acid is a specialized chemical compound featuring a benzoic acid moiety substituted with a fluoro group and two methoxy groups. This compound is of interest in various chemical research fields due to its unique structure and potential for further chemical modifications and applications in material science, organic synthesis, and possibly as intermediates in pharmaceuticals, excluding its direct drug use and side effects.

Synthesis Analysis

The synthesis of related fluorinated benzoic acid derivatives involves multi-step chemical processes, starting from simpler aromatic compounds. For example, 2-Fluoro-6-iodobenzoic acid, a compound similar in structure, is synthesized from 2-amino-6-fluorobenzoic acid through steps like carboxyl group protection, diazotization, and iodination, followed by deprotection, showcasing the complexity and precision required in synthesizing such fluorinated compounds (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids often includes non-planar arrangements due to steric interactions between substituents, as observed in similar compounds. For instance, a study on a new polymorph of 2,6-dimethoxybenzoic acid revealed a non-planar independent molecule with a significant twist of the carboxy group away from the plane of the benzene ring, demonstrating the influence of substituents on the overall molecular conformation (G. Portalone, 2011).

Chemical Reactions and Properties

Fluorinated benzoic acids participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These compounds can form complexes, as seen with lanthanide complexes constructed from fluorobenzoic acid, indicating their potential to engage in coordination chemistry and form structurally interesting and potentially useful materials (Dan-Dan Du, N. Ren, & Jianjun Zhang, 2021).

Scientific Research Applications

Radiopharmaceutical Applications

6-Fluoro-2,3-dimethoxybenzoic acid derivatives, particularly 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), are used as radiopharmaceuticals in neurologic and oncologic PET (Positron Emission Tomography) scans. A study by Wagner, Ermert, and Coenen (2009) developed a novel approach for the preparation of carrier-added 6-18F-fluoro-l-DOPA, showing potential for efficient and automated production, which is crucial for large-scale clinical applications (Wagner, Ermert, & Coenen, 2009).

Polymorphic Control in Crystallization

2,6-Dimethoxybenzoic acid, a relative of 6-Fluoro-2,3-dimethoxybenzoic acid, has been studied for its polymorphism in crystallization processes. Semjonova and Be̅rziņš (2022) explored how additives can control the polymorphic outcome of crystallization, which is vital for understanding and manipulating the physical properties of materials (Semjonova & Be̅rziņš, 2022).

Synthesis of Related Compounds

6-Fluoro-2,3-dimethoxybenzoic acid is involved in the synthesis of various compounds, such as 2-fluoro-6-iodobenzoic acid. Zhao Haoyu, Zhang Qimeng, and J. Tao (2010) developed a method for synthesizing 2-fluoro-6-iodobenzoic acid, emphasizing low production costs and potential for large-scale manufacturing (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Anti-Cancer Activity

Compounds related to 6-Fluoro-2,3-dimethoxybenzoic acid have been studied for their potential anti-cancer properties. For instance, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyrans and their derivatives, revealing significant anticancer activity at low concentrations compared to traditional drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Regio-Selective Hydroxysubstitution

Umezu, Tabuchi, and Kimura (2003) explored the regio-selective hydroxysubstitution of fluorobenzoic acid derivatives, demonstrating the transformation of multi-fluoro-substituted benzoic acid derivatives to corresponding salicylic acid derivatives. This process is crucial for creating specific chemical structures needed in pharmaceutical and chemical industries (Umezu, Tabuchi, & Kimura, 2003).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-Dimethoxybenzoic acid, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoro-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSHPNWRGUQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345948
Record name 6-Fluoro-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dimethoxybenzoic acid

CAS RN

265670-72-2
Record name 6-Fluoro-2,3-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Ple, TP Green, LF Hennequin… - Journal of medicinal …, 2004 - ACS Publications
Deregulated activity of the nonreceptor tyrosine kinase c-Src is believed to result in signal transduction, cytoskeletal and adhesion changes, ultimately promoting a tumor-invasive …
Number of citations: 220 pubs.acs.org

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